molecular formula C14H25N3O4S B7543071 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one

1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one

Katalognummer B7543071
Molekulargewicht: 331.43 g/mol
InChI-Schlüssel: MBMMHIWIZGEITN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. It was first synthesized by researchers at Takeda Pharmaceutical Company Limited, and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential clinical applications.

Wirkmechanismus

The mechanism of action of 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one involves its ability to inhibit the activity of certain enzymes and signaling pathways involved in cell proliferation and survival. Specifically, 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one is able to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell signaling. By inhibiting BTK activity, 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one is able to block the proliferation and survival of cancer cells and immune cells, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one has a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one is able to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. In immune cells, 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one is able to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in tissue damage and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one in lab experiments is its relatively high potency and selectivity for BTK inhibition. This makes it a useful tool for studying the role of BTK in various disease processes, and for identifying potential new therapeutic targets. However, one limitation of using 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in vivo.

Zukünftige Richtungen

There are several future directions for research on 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one. One area of research is focused on identifying potential combination therapies that could enhance the efficacy of 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one as an anticancer or autoimmune therapy. Another area of research is focused on developing new formulations of 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one that could improve its pharmacokinetic properties and increase its half-life in vivo. Finally, there is ongoing research aimed at identifying new targets for 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one and other BTK inhibitors, with the goal of developing more effective and targeted therapies for cancer and autoimmune diseases.

Synthesemethoden

The synthesis of 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one involves several steps, starting with the reaction of 4-ethylsulfonylpiperazine with ethyl 2-bromoacetate to form a key intermediate. This intermediate is then reacted with 1,6-diaminohexane to produce the final product, 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one. The overall yield of this synthesis method is approximately 20%, making it a relatively efficient process.

Wissenschaftliche Forschungsanwendungen

1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one has been the subject of extensive scientific research aimed at understanding its potential clinical applications. One area of research has focused on its use as a therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Studies have shown that 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one is able to inhibit the activity of key signaling pathways involved in cancer cell proliferation and survival, making it a promising candidate for further development as an anticancer agent.
Another area of research has focused on the potential use of 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. Studies have shown that 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one is able to inhibit the activity of certain immune cells that are responsible for the inflammation and tissue damage associated with these diseases, making it a potential therapeutic option for patients who do not respond to conventional treatments.

Eigenschaften

IUPAC Name

1-[2-(4-ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S/c1-2-22(20,21)17-10-8-15(9-11-17)14(19)12-16-7-5-3-4-6-13(16)18/h2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMMHIWIZGEITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)CN2CCCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.